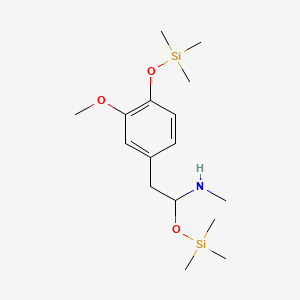![molecular formula C40H18 B577271 Tetrabenzo[def,LM,grs,YZ]pyranthrene CAS No. 190-65-8](/img/structure/B577271.png)
Tetrabenzo[def,LM,grs,YZ]pyranthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabenzo[def,LM,grs,YZ]pyranthrene is a polycyclic aromatic hydrocarbon with the molecular formula C40H18 This compound is characterized by its complex structure, which includes multiple aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabenzo[def,LM,grs,YZ]pyranthrene typically involves the cyclization of suitable precursors under high-temperature conditions. One common method is the Diels-Alder reaction, where a suitable diene and dienophile are reacted to form the polycyclic structure. The reaction conditions often require temperatures above 200°C and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrabenzo[def,LM,grs,YZ]pyranthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the aromatic rings into partially or fully hydrogenated forms.
Substitution: Electrophilic substitution reactions can introduce functional groups such as nitro, halogen, or alkyl groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially or fully hydrogenated polycyclic aromatic hydrocarbons.
Substitution: Nitro, halogen, or alkyl-substituted derivatives.
Applications De Recherche Scientifique
Tetrabenzo[def,LM,grs,YZ]pyranthrene has several applications in scientific research:
Chemistry: Used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a probe for studying biological processes.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mécanisme D'action
The mechanism of action of Tetrabenzo[def,LM,grs,YZ]pyranthrene involves its interaction with molecular targets such as enzymes and receptors. The compound’s polycyclic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes. Additionally, its aromatic rings can participate in π-π interactions with other aromatic molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzo[a]pyrene
- Chrysene
- Perylene
Uniqueness
Tetrabenzo[def,LM,grs,YZ]pyranthrene is unique due to its larger and more complex polycyclic structure compared to similar compounds
Propriétés
IUPAC Name |
dodecacyclo[18.18.2.02,15.03,12.04,9.05,38.016,40.019,24.021,34.022,31.023,28.035,39]tetraconta-1(38),2(15),3(12),4(9),5,7,10,13,16(40),17,19,21(34),22(31),23(28),24,26,29,32,35(39),36-icosaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H18/c1-3-19-7-9-21-11-13-25-30-18-16-28-24-6-2-4-20-8-10-22-12-14-26-29-17-15-27-23(5-1)31(19)33(21)35(25)37(27)39(29)40(30)38(28)36(26)34(22)32(20)24/h1-18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCAICAGHWDMNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C6=C(C=CC(=C36)C=C2)C7=C8C5=C(C=C4)C9=C1C8=C(C=C7)C2=CC=CC3=C2C1=C(C=C3)C=C9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












